1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-
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Overview
Description
1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[2.2.1]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the bicyclo[2.2.1]heptane moiety, and the incorporation of the thieno[3,2-d]pyrimidine group. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted triazoles, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar properties.
Medicine
Medicinal applications may include the development of new drugs targeting specific biological pathways. The compound’s structure suggests potential interactions with various enzymes and receptors.
Industry
In the industrial sector, triazole compounds are used in the production of agrochemicals, dyes, and other specialty chemicals. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: A simpler triazole derivative with similar biological activities.
Bicyclo[2.2.1]heptane Derivatives: Compounds containing the bicyclo[2.2.1]heptane moiety, known for their stability and unique chemical properties.
Thieno[3,2-d]pyrimidine Compounds: Molecules with the thieno[3,2-d]pyrimidine structure, often studied for their medicinal properties.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole-3,5-diamine, N3-[4-[4-(1R,2R,4S)-bicyclo[221]hept-2-yl-1-piperazinyl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)- lies in its complex structure, which combines multiple functional groups and moieties
Properties
CAS No. |
1037798-41-6 |
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Molecular Formula |
C26H30ClN9S |
Molecular Weight |
536.1 g/mol |
IUPAC Name |
3-N-[4-[4-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C26H30ClN9S/c1-15-14-37-22-21(15)30-24(27)31-23(22)36-25(28)32-26(33-36)29-18-4-6-19(7-5-18)34-8-10-35(11-9-34)20-13-16-2-3-17(20)12-16/h4-7,14,16-17,20H,2-3,8-13H2,1H3,(H3,28,29,32,33)/t16-,17+,20+/m0/s1 |
InChI Key |
HLRDOMFIYHUBLJ-SQGPQFPESA-N |
Isomeric SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)[C@@H]6C[C@H]7CC[C@@H]6C7)N)Cl |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2N3C(=NC(=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6CC7CCC6C7)N)Cl |
Origin of Product |
United States |
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